3-[(Dimethylsulfamoylamino)methyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)17(15,16)11-7-8-4-3-5-9(6-8)10(13)14/h3-6,11H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJVRHGLSJQXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsulfamoylamino)methyl]benzoic acid typically involves the reaction of 3-(aminomethyl)benzoic acid with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylsulfamoylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3-[(Dimethylsulfamoylamino)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylsulfamoylamino)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues with Sulfamoyl/Substituent Variations
(a) 4-Chloro-3-(dimethylsulfamoyl)benzoic acid (CAS 59210-61-6)
- Structure : Direct attachment of -SO₂-N(CH₃)₂ at position 3; chlorine at position 3.
- Molecular formula: C₉H₁₀ClNO₄S.
- Key differences: Lacks the methylene bridge between the sulfamoyl group and the aromatic ring.
(b) 3-Dimethylsulfamoyl-4-methoxy-benzoic acid (CAS 786728-89-0)
- Structure : -SO₂-N(CH₃)₂ at position 3; methoxy (-OCH₃) at position 4.
- Molecular formula: C₁₀H₁₃NO₅S.
- Key differences :
- Methoxy group improves solubility in polar solvents compared to halogenated analogs.
- Steric effects from the methoxy group may influence receptor binding in biological applications.
(c) 3-(Dimethylaminomethyl)benzoic acid (CAS 155412-73-0)
- Structure : -CH₂-N(CH₃)₂ at position 3.
- Molecular formula: C₁₀H₁₃NO₂.
- Key differences: Replaces sulfamoylamino with a dimethylamino group, reducing hydrogen-bonding capacity. Higher basicity due to the tertiary amine.
Physicochemical Properties
Solubility Trends (Table 1)
*Predicted solubility for the target compound would likely be lower than 3-(dimethylamino)benzoic acid due to the sulfonamide group’s polarity.
Biological Activity
3-[(Dimethylsulfamoylamino)methyl]benzoic acid, with the chemical formula C10H14N2O3S and a molecular weight of approximately 246.30 g/mol, is a compound characterized by its benzoic acid structure modified with a dimethylsulfamoylamino group. This unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzoic acid can inhibit the growth of specific bacteria and fungi. The presence of the dimethylsulfamoyl group is believed to enhance bioactivity by improving solubility and facilitating interactions with microbial targets.
Table 1: Antimicrobial Efficacy of Benzoic Acid Derivatives
| Compound Name | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| p-Aminobenzoic acid | Staphylococcus aureus | 12 | |
| 4-Methylbenzoic acid | Candida albicans | 10 |
2. Antioxidant Activity
In addition to its antimicrobial properties, this compound has also been evaluated for its antioxidant activity. The antioxidant capacity was assessed using various in vitro assays, including total antioxidant capacity and free radical scavenging assays. Preliminary results indicate that it may possess significant radical scavenging abilities, comparable to known antioxidants.
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | 75 | 25 | |
| Ascorbic Acid | 90 | 5 | |
| Trolox | 85 | 10 |
The mechanisms underlying the biological activities of this compound remain an area of active research. The compound's ability to inhibit microbial growth may be attributed to its interference with essential cellular processes, such as protein synthesis and metabolic pathways. Additionally, its antioxidant effects are likely due to the donation of hydrogen atoms or electrons to free radicals, stabilizing them and preventing cellular damage.
Case Study: Lipid Accumulation Enhancement
A study investigated the effect of various benzoic acid derivatives, including this compound, on lipid accumulation in Schizochytrium limacinum SR21, a marine fungus known for its high lipid content rich in polyunsaturated fatty acids (PUFAs). The compound was found to enhance lipid yield significantly by promoting glucose catabolism and modulating metabolic pathways.
Table 3: Lipid Yield Enhancement
| Compound Name | Lipid Yield Increase (%) | Concentration (mg/L) | Reference |
|---|---|---|---|
| p-Aminobenzoic acid | 56.84 | 200 | |
| This compound | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for 3-[(dimethylsulfamoylamino)methyl]benzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves sulfamoylation of an aminomethyl benzoic acid precursor. A two-step approach is common:
- Step 1 : React 3-(aminomethyl)benzoic acid with dimethylsulfamoyl chloride under basic conditions (e.g., NaOH or pyridine) to form the sulfamoyl intermediate.
- Step 2 : Purify the product via recrystallization or column chromatography. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to sulfamoyl chloride) and temperature (0–5°C for exothermic reactions). Evidence from analogous sulfonamide syntheses suggests yields of 60–75% under optimal conditions .
Table 1 : Comparative Yields Under Different Conditions
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Pyridine | 0–5 | 72 |
| THF | NaOH | 25 | 58 |
| DMF | Triethylamine | 10 | 65 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR Spectroscopy : H NMR should show peaks for dimethylsulfamoyl protons (~3.0 ppm, singlet) and the benzoic acid aromatic protons (7.5–8.2 ppm).
- Mass Spectrometry (MS) : ESI-MS in negative mode should display the molecular ion peak [M-H] at m/z 301.1 (calculated for CHNOS).
- HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .
Q. What solvent systems are optimal for solubility studies of this compound?
The dimethylsulfamoyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). However, the benzoic acid moiety limits solubility in non-polar solvents. Table 2 : Solubility Profile (mg/mL at 25°C)
| Solvent | Solubility |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
| Methanol | 12–15 |
| Ethyl Acetate | 0.5 |
Adjust pH to >7 (using NaOH) for aqueous solubility via deprotonation of the carboxylic acid group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Docking Studies : Use software like AutoDock Vina to simulate binding to sulfotransferases or carbonic anhydrases. The dimethylsulfamoyl group may act as a sulfonate donor.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions include hydrogen bonds with catalytic residues (e.g., His64 in carbonic anhydrase) .
- Pharmacophore Mapping : Identify critical features (e.g., sulfamoyl as a hydrogen bond acceptor) for activity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability (e.g., cell line differences). Mitigate via:
- Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM).
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays).
- Structural Analog Comparison : Benchmark against known sulfonamide inhibitors (e.g., acetazolamide) to contextualize potency .
Q. How can the compound’s stability under physiological conditions be assessed for drug development?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Plasma Stability : Use human plasma to assess esterase-mediated hydrolysis (half-life >2 hours is favorable).
- Light/Temperature Sensitivity : Store at -20°C in amber vials to prevent photodegradation .
Methodological Challenges and Solutions
Q. What purification techniques are effective for removing dimethylsulfamoyl byproducts?
- Ion-Exchange Chromatography : Exploit the compound’s negative charge (from benzoic acid) at pH >7.
- Preparative HPLC : Use a gradient elution (water/acetonitrile with 0.1% TFA) to separate sulfamoyl isomers.
- Crystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals .
Q. How to design SAR studies for optimizing bioactivity?
- Core Modifications : Replace the benzoic acid with a tetrazole (isosteric replacement) to enhance bioavailability.
- Substituent Variation : Test methyl vs. ethyl groups on the sulfamoyl nitrogen to balance lipophilicity and solubility.
- In Vivo PK/PD : Correlate structural changes with AUC (area under the curve) and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
